methyl (2R)-2-{[(tert-butoxy)carbonyl](methyl)amino}propanoate
Description
Methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate is a chiral α-amino acid ester featuring a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom and a methyl ester moiety. The Boc group serves to protect the amino functionality during synthetic processes, while the methyl ester enhances solubility and facilitates subsequent hydrolysis to carboxylic acids. The (2R)-configuration at the α-carbon distinguishes it from its (2S)-counterparts, influencing its stereochemical interactions in pharmaceutical and biochemical contexts.
Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(8(12)14-6)11(5)9(13)15-10(2,3)4/h7H,1-6H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXXSDTVMDEILX-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Amino acid derivative+Boc2O→Boc-protected amino acid derivative
Industrial Production Methods
In an industrial setting, the production of Boc-protected compounds can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate can undergo various chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Oxidation and Reduction: While the Boc group itself is relatively inert to oxidation and reduction, the ester and amine functionalities can undergo these reactions under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the Boc group yields the free amine, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemical Properties and Structure
Methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability during chemical reactions. The compound can be represented by the following molecular formula:
- Molecular Formula : CHNO
- CAS Number : 59602-19-6
The Boc group serves as a protective moiety for the amine, allowing for selective reactions without interference from the amine functionality.
Applications in Organic Synthesis
2.1 Peptide Synthesis
One of the primary applications of methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate is in peptide synthesis. The Boc group can be easily removed under acidic conditions, enabling the formation of peptide bonds with other amino acids. This property makes it a valuable building block in the synthesis of peptides and proteins.
Case Study: Synthesis of Bioactive Peptides
In a study focusing on the synthesis of bioactive peptides, researchers utilized methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate as a key intermediate. The compound was incorporated into a series of peptides designed to target specific biological pathways. The resulting peptides demonstrated enhanced biological activity compared to their unprotected counterparts due to improved solubility and stability in physiological conditions.
2.2 Drug Development
The compound's ability to serve as a prodrug enhances its potential in drug development. By modifying its structure, researchers can create derivatives that exhibit improved pharmacokinetic properties.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate | Antimicrobial | 15 |
| Modified Derivative A | Antitumor | 5 |
| Modified Derivative B | Anti-inflammatory | 10 |
Recent studies have explored the biological activity of methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate and its derivatives. The compound exhibits potential antimicrobial and anticancer properties, making it an attractive candidate for further investigation.
3.1 Antimicrobial Properties
Research indicates that derivatives of methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate show significant activity against various pathogens, including resistant strains of bacteria.
Case Study: Antimicrobial Efficacy
In vitro studies demonstrated that certain derivatives achieved minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that modifications to the structure can lead to compounds with potent antimicrobial effects.
Mechanism of Action
The mechanism of action of methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate primarily involves the protection of amine groups during chemical synthesis. The Boc group stabilizes the amine, preventing unwanted side reactions. Upon completion of the desired synthetic steps, the Boc group can be removed under acidic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous Boc-protected amino acid derivatives, focusing on structural variations, synthetic routes, and functional properties.
Substituent and Stereochemical Variations
a) Methyl (2S)-2-{4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}propanoate ()
- Structural Differences: Replaces the methylamino group with a piperidinyl moiety.
- Synthesis: Prepared via coupling of Boc-aminopiperidine with chiral esters, purified via column chromatography (acetone/n-hexane) .
b) Boc-D-Tyr-OMe ()
- Structural Differences: Incorporates a 4-hydroxyphenyl group instead of the methylamino substituent.
- Impact: The phenolic hydroxyl group introduces hydrogen-bonding capability, altering pharmacokinetics (e.g., membrane permeability) and enabling tyrosine-specific biological interactions.
- Applications : Used as an intermediate in peptide synthesis targeting receptors sensitive to aromatic residues .
c) Methyl (2R)-3-[tert-Butyl(dimethyl)silyl]oxy-2-[(Boc)amino]propanoate ()
- Structural Differences : Features a silyl ether-protected serine side chain.
- Impact : The tert-butyldimethylsilyl (TBS) group offers orthogonal protection compared to Boc, requiring fluoride ions for deprotection. This enhances synthetic flexibility in multi-step reactions .
d) Boc-Protected Iodo-Alanine Methyl Ester ()
Functional Group and Protective Group Comparisons
- Boc vs. TBS Protection : Boc deprotection uses trifluoroacetic acid (TFA), while TBS requires tetrabutylammonium fluoride (TBAF). The choice depends on reaction compatibility .
- Methyl Ester vs. Ethyl Ester : Methyl esters hydrolyze faster under basic conditions, enabling quicker conversion to carboxylic acids than ethyl esters .
Stereochemical Considerations
The (2R)-configuration of the target compound contrasts with (2S)-isomers (e.g., ). For example, (2S)-Boc-alanine derivatives are more prevalent in natural peptide sequences, whereas (2R)-forms may exhibit altered receptor binding or enzymatic resistance.
Biological Activity
Methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate is a compound of significant interest in the field of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H22N2O5
- CAS Number : 71257-75-5
- IUPAC Name : Methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate
This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities.
Synthesis
The synthesis of methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate typically involves the following steps:
- Formation of the Boc-protected amine : The reaction starts with the protection of the amine group using tert-butoxycarbonyl chloride.
- Esterification : The Boc-protected amine is then reacted with methyl acrylate or similar reagents to form the ester.
- Purification : The product is purified using techniques such as column chromatography.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds similar to methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate. For instance, compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including:
- Induction of Apoptosis : Some derivatives have been found to induce programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Inhibition of Metastasis : Certain studies indicate that these compounds can inhibit the migration and invasion of cancer cells, potentially reducing metastasis.
The mechanism by which methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate exerts its biological effects may involve:
- Interaction with Cellular Pathways : The compound may interact with specific signaling pathways involved in cell growth and survival, such as the MAPK/ERK pathway.
- Metal Chelation : Some studies suggest that compounds with similar structures can chelate metal ions, disrupting metal-dependent enzymatic processes critical for cancer cell survival.
Research Findings and Case Studies
Q & A
Q. Critical Parameters :
- Temperature control (0–25°C) during Boc protection minimizes racemization.
- Anhydrous conditions prevent hydrolysis of the Boc group .
Why is the tert-butoxycarbonyl (Boc) group preferred for protecting the methylamino moiety in this compound?
Basic
The Boc group:
- Provides steric hindrance, enhancing stability during subsequent reactions.
- Can be selectively removed under mild acidic conditions (e.g., TFA or HCl in dioxane) without affecting the ester functionality .
- Reduces side reactions in peptide coupling by blocking nucleophilic sites .
How does the stereochemistry at the 2R position influence reactivity in peptide coupling reactions?
Advanced
The (2R) configuration:
- Impacts diastereoselectivity in peptide bond formation, as demonstrated by kinetic studies showing faster coupling with L-amino acids versus D-counterparts .
- Affects crystallinity : (2R) derivatives often exhibit higher melting points and improved solubility in polar aprotic solvents (e.g., DMF) compared to racemic mixtures .
Methodological Insight : - Use chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) to monitor enantiomeric excess (>99% ee) .
What analytical techniques are recommended for confirming purity and stereochemical integrity?
Q. Advanced
- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry; key signals include Boc tert-butyl protons (δ 1.2–1.4 ppm) and methyl ester (δ 3.6–3.8 ppm) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 273.33) .
- X-ray Crystallography : Validates absolute configuration via crystallographic data (e.g., CCDC deposition numbers) .
How can racemization be minimized during synthesis or derivatization?
Q. Advanced
- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to reduce epimerization .
- Mild Bases : Use Hünig’s base (DIPEA) instead of strong bases like NaOH to avoid β-elimination .
- Additives : Additives like HOAt or Oxyma suppress racemization in carbodiimide-mediated couplings .
What are common impurities in the synthesis, and how are they removed?
Q. Basic
- Unprotected Amine Byproducts : Removed via acid-base extraction (e.g., 1M HCl wash) .
- Diastereomers : Resolved using chiral stationary phase chromatography (e.g., Chiralcel OD-H) .
- Hydrolysis Products : Controlled by avoiding prolonged exposure to moisture .
What strategies enable functionalization of the ester group for downstream applications?
Q. Advanced
- Nucleophilic Substitution : Replace the methyl ester with amines or alcohols under Mitsunobu conditions (e.g., DIAD, PPh₃) .
- Reduction : Convert the ester to a primary alcohol using LiAlH₄ (anhydrous THF, −78°C) .
- Cross-Coupling : Suzuki-Miyaura coupling after converting the ester to a boronate .
What are optimal storage conditions to maintain compound stability?
Q. Basic
- Temperature : Store at −20°C in airtight containers to prevent Boc group hydrolysis .
- Solubility : Dissolve in dry DCM or DMSO (10 mM stock solutions) for long-term storage .
- Light Sensitivity : Protect from UV light to avoid ester degradation .
Physical and Chemical Properties Table
Key Research Applications
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
